A Comprehensive Technical Guide on the Chemical and Physical Properties of (1-Methyl-1H-pyrazol-4-yl)thiourea
A Comprehensive Technical Guide on the Chemical and Physical Properties of (1-Methyl-1H-pyrazol-4-yl)thiourea
Executive Summary
In modern medicinal chemistry and rational drug design, the fusion of nitrogen-rich heterocycles with versatile hydrogen-bonding networks is a proven strategy for developing high-affinity ligands. (1-Methyl-1H-pyrazol-4-yl)thiourea (CAS: 1154267-67-0) represents a highly privileged pharmacophore building block. By combining the conformational rigidity and electron-rich nature of a pyrazole ring with the bidentate hydrogen-bonding capability of a thiourea moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and specialized receptor antagonists [1].
This whitepaper provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, and pharmacological applications of (1-methyl-1H-pyrazol-4-yl)thiourea, designed to equip drug development professionals with actionable, mechanistic insights.
Physicochemical and Structural Profiling
Understanding the physical and computational chemistry of (1-methyl-1H-pyrazol-4-yl)thiourea is essential for predicting its pharmacokinetic behavior (ADME) and its reactivity in downstream synthesis. The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and a reduced lipophilicity profile (LogP), which is critical for avoiding off-target toxicity[3].
Quantitative Data Summary
| Property | Value | Structural / Mechanistic Significance |
| IUPAC Name | (1-methyl-1H-pyrazol-4-yl)thiourea | Identifies the specific N-methylation site, preventing tautomerization. |
| CAS Registry Number | 1154267-67-0 | Unique identifier for regulatory and sourcing compliance [4]. |
| Molecular Formula | C5H8N4S | High nitrogen/sulfur content indicates strong coordination potential. |
| Molecular Weight | 156.21 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| Monoisotopic Mass | 156.04697 Da | Critical for high-resolution mass spectrometry (HRMS) validation [3]. |
| Predicted XLogP | -0.6 | Highly hydrophilic; improves the solubility of highly lipophilic drug payloads. |
| Canonical SMILES | CN1C=C(C=N1)NC(=S)N | Useful for in silico docking and computational screening. |
| Hydrogen Bond Donors | 3 (Thiourea NH2, NH) | Facilitates robust interactions with kinase hinge region backbones. |
| Hydrogen Bond Acceptors | 2 (Pyrazole N, Thiourea S) | Enables bidentate chelation with target proteins or metal catalysts. |
Rational Design: The Pyrazole-Thiourea Pharmacophore
As an Application Scientist, I approach the pyrazole-thiourea scaffold not just as a chemical structure, but as a highly tuned molecular tool.
The Causality of the Pyrazole Ring: The 1-methylpyrazole core is selected over an unmethylated pyrazole to lock the tautomeric state. Unsubstituted pyrazoles rapidly tautomerize between 1H and 2H forms, complicating structure-activity relationship (SAR) models and NMR characterization. The N-methylation at the 1-position forces the molecule into a single, predictable spatial conformation, ensuring consistent binding thermodynamics when interacting with target proteins [1].
The Causality of the Thiourea Linkage: While ureas are common, the thiourea substitution is a deliberate choice for targeting specific metalloenzymes or deep hydrophobic pockets. Sulfur is larger and more polarizable than oxygen, allowing for stronger dispersion forces and unique π -stacking interactions. Furthermore, the thiourea moiety acts as an exceptional bidentate ligand, capable of forming simultaneous hydrogen bonds with the ATP-binding pocket of kinases (e.g., CDK2, EGFR) [2].
Validated Synthetic Methodology
Synthesizing primary thioureas directly from heteroaryl amines can be challenging due to the competing nucleophilicity of the ring nitrogens. The following protocol utilizes a Benzoyl Isothiocyanate Protection-Deprotection Route , which is a self-validating system designed to ensure absolute regioselectivity and high yields.
Step-by-Step Protocol: Synthesis of (1-Methyl-1H-pyrazol-4-yl)thiourea
Step 1: In Situ Generation of Benzoyl Isothiocyanate
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Procedure: Suspend ammonium thiocyanate (1.2 eq) in anhydrous acetone. Add benzoyl chloride (1.1 eq) dropwise at 0°C under an inert argon atmosphere. Stir for 30 minutes at room temperature.
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Causality & Validation: Acetone is chosen specifically because it dissolves ammonium thiocyanate but forces the byproduct, ammonium chloride, to precipitate as a white solid. The appearance of this precipitate is your visual validation that the highly electrophilic benzoyl isothiocyanate has successfully formed.
Step 2: Nucleophilic Coupling
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Procedure: Filter the ammonium chloride salt. To the clear filtrate, add a solution of 1-methyl-1H-pyrazol-4-amine (1.0 eq) in acetone dropwise. Stir at room temperature for 2 hours.
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Causality & Validation: The primary amine of the pyrazole attacks the central carbon of the isothiocyanate. The pyrazole ring nitrogens are significantly less nucleophilic due to their involvement in the aromatic π -system, ensuring the reaction occurs exclusively at the exocyclic amine. TLC (Eluent: EtOAc/Hexane 1:1) will show the disappearance of the amine and the formation of a higher Rf spot (the benzoyl-protected intermediate).
Step 3: Base-Catalyzed Deprotection
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Procedure: Concentrate the intermediate in vacuo. Dissolve the crude solid in a 10% NaOH aqueous solution mixed 1:1 with ethanol. Reflux for 4 hours.
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Causality & Validation: The strong base selectively hydrolyzes the amide bond of the benzoyl group without cleaving the highly stable thiourea linkage. This releases sodium benzoate and the target primary thiourea.
Step 4: Isolation and Purification
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Procedure: Cool the mixture and carefully acidify with 1M HCl to exactly pH 7. Extract with ethyl acetate (3x), dry over anhydrous Na2SO4 , and concentrate. Recrystallize from an ethanol/water mixture.
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Causality & Validation: Neutralizing to pH 7 is critical; the pyrazole ring has a pKa of ~2.5. If the solution is too acidic, the pyrazole will protonate, making the compound water-soluble and ruining the organic extraction yield. Recrystallization provides the thermodynamically stable polymorph of the target compound (>98% purity by HPLC).
Fig 1: Step-by-step synthetic workflow for (1-methyl-1H-pyrazol-4-yl)thiourea.
Applications in Drug Development
The (1-methyl-1H-pyrazol-4-yl)thiourea scaffold is heavily utilized in medicinal chemistry due to its ability to modulate complex biological pathways.
Oncology: Kinase Inhibition
Pyrazole-thiourea derivatives have shown profound efficacy as anticancer agents, specifically acting as cell cycle inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFR) [1][2]. The thiourea acts as a perfect orthosteric competitor for ATP. By inserting into the hinge region of the kinase domain, the thiourea's NH groups donate hydrogen bonds to the protein backbone, while the pyrazole ring provides hydrophobic and Van der Waals contacts, effectively shutting down the PI3K/AKT signaling cascade and inducing G2/M phase cell cycle arrest [2].
Fig 2: Pharmacological mechanism of pyrazole-thiourea derivatives in kinase inhibition.
Sensory Modulation: Bitter Taste Antagonism
Beyond oncology, this specific scaffold has been identified in patent literature as a potent antagonist for human bitter taste receptors (hT2R8 and hT2R14). By binding to these G-protein coupled receptors, pyrazole-thiourea derivatives block the conformational changes required for receptor activation, thereby masking the bitter taste of active pharmaceutical ingredients (APIs) in oral formulations [5].
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized (1-methyl-1H-pyrazol-4-yl)thiourea, the following analytical benchmarks must be met:
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1H NMR (DMSO-d6): The defining features are the broad singlets corresponding to the thiourea protons (NH-C=S) typically appearing downfield between 9.00–11.00 ppm due to the strong electron-withdrawing nature of the thiocarbonyl group. The pyrazole protons will appear as two distinct doublets around 7.20–7.80 ppm, and the N-methyl group will manifest as a sharp singlet near 3.80 ppm [2].
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13C NMR: The thiocarbonyl carbon (C=S) is highly diagnostic, appearing far downfield at approximately 178–182 ppm.
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IR Spectroscopy: Key stretching frequencies include the N-H stretch (~3150–3300 cm⁻¹) and the distinct C=S stretch (~1200–1250 cm⁻¹). The absence of a C=O stretch (~1650 cm⁻¹) validates the complete removal of the benzoyl protecting group.
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC, National Institutes of Health (NIH) URL:[Link]
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Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors Source: Arabian Journal of Chemistry, ScienceDirect URL:[Link]
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(1-methyl-1h-pyrazol-4-yl)thiourea - PubChemLite Source: PubChemLite, University of Luxembourg URL:[Link]
- Compounds that inhibit (block) bitter taste in composition and use thereof (US7939671B2)
-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
-6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
-4-phenyl-3,4-dihydropyrimidin-2(1H)-one)